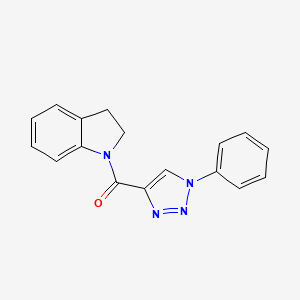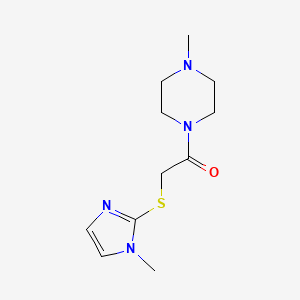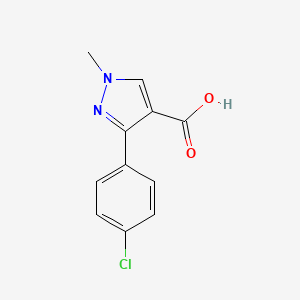
(1-Phenyl-1H-1,2,3-triazole-4-yl)(indoline-1-yl) ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Phenyl-1H-1,2,3-triazole-4-yl)(indoline-1-yl) ketone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound is a derivative of 1,2,3-triazole, which is a heterocyclic compound containing three nitrogen atoms.
作用機序
The mechanism of action of (1-Phenyl-1H-1,2,3-triazole-4-yl)(indoline-1-yl) ketone is not fully understood. However, several studies have suggested that its biological activities are mediated through the inhibition of specific enzymes and signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. It has been reported to induce apoptosis in cancer cells and to inhibit the growth of fungal and bacterial pathogens. In addition, it has been shown to reduce inflammation and oxidative stress in animal models of disease. However, the exact mechanisms underlying these effects are not fully understood, and further research is needed to elucidate the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of (1-Phenyl-1H-1,2,3-triazole-4-yl)(indoline-1-yl) ketone is its potential as a versatile chemical compound with diverse applications in medicinal chemistry, material science, and catalysis. It is relatively easy to synthesize and can be obtained in good yields. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain applications. In addition, further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
将来の方向性
Several future directions for the research on (1-Phenyl-1H-1,2,3-triazole-4-yl)(indoline-1-yl) ketone can be identified. One potential direction is the development of novel derivatives with improved properties for specific applications. Another direction is the investigation of its potential as a fluorescent material for imaging applications. In addition, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Overall, the research on this compound holds great promise for the development of new compounds with potential applications in various fields.
合成法
The synthesis of (1-Phenyl-1H-1,2,3-triazole-4-yl)(indoline-1-yl) ketone involves the reaction of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and indoline-1-carboxylic acid with a suitable reducing agent. The reaction is typically carried out under mild conditions, and the product is obtained in good yields. Several methods have been reported for the synthesis of this compound, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis.
科学的研究の応用
(1-Phenyl-1H-1,2,3-triazole-4-yl)(indoline-1-yl) ketone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Several studies have also shown that this compound has potential as an anti-inflammatory agent and a neuroprotective agent. In addition to its medicinal properties, this compound has been studied for its applications in material science and catalysis. It has been reported to have potential as a fluorescent material and a catalyst for organic reactions.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(1-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(20-11-10-13-6-4-5-9-16(13)20)15-12-21(19-18-15)14-7-2-1-3-8-14/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDCZCLVKYKOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetamidophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7498516.png)

![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B7498528.png)
![10,10-Dimethyl-3-(4-methylphenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B7498552.png)
![N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7498561.png)
![3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498567.png)
![3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498572.png)
![5-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B7498574.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7498582.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7498589.png)
![N-[(2-fluorophenyl)methyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7498596.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide](/img/structure/B7498600.png)

![5,7-dimethyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7498616.png)
